molecular formula C19H15N3O4S B2535380 N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-04-9

N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2535380
CAS No.: 921520-04-9
M. Wt: 381.41
InChI Key: JQIBLHAUNCWTAL-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked via a carboxamide group to a thiazole ring. The thiazole moiety is substituted at the 4-position with a 2-oxo-2-(phenylamino)ethyl chain.

Properties

IUPAC Name

N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-17(20-13-4-2-1-3-5-13)9-14-10-27-19(21-14)22-18(24)12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIBLHAUNCWTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis for the Core Structure

The thiazole ring is constructed using a modified Hantzsch reaction between thiourea and ethyl bromoacetate.

Procedure :

  • Reactants : Thiourea (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in ethanol.
  • Conditions : Reflux at 80°C for 4–6 hours under nitrogen.
  • Workup : Cool to room temperature, filter, and recrystallize from ethanol.

Intermediate : 4-(Ethoxycarbonylmethyl)thiazol-2-amine (I1 ) is obtained as a white solid (Yield: 68–72%).

Mechanistic Insight :

  • Thiourea’s sulfur attacks the α-carbon of ethyl bromoacetate, forming a thioether intermediate.
  • Intramolecular cyclization releases HBr, yielding the thiazole ring.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (s, 1H, thiazole-H), 4.12 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.58 (s, 2H, CH₂COOEt).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Acylation with Benzo[d]Dioxole-5-Carboxylic Acid

The final step couples I4 with benzo[d]dioxole-5-carbonyl chloride.

Procedure :

  • Reactants : I4 (1.0 equiv), benzo[d]dioxole-5-carbonyl chloride (1.2 equiv), and Et₃N (2.0 equiv) in dry DCM.
  • Conditions : Stir at 0°C→RT for 6 hours.
  • Workup : Wash with HCl (1M), dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane:EtOAc 3:1).

Final Product : N-(4-(2-Oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d]dioxole-5-carboxamide (Yield: 65–70%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 7.60–6.85 (m, 8H, Ar-H), 6.08 (s, 2H, OCH₂O), 3.90 (s, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 148.1 (OCH₂O), 121.5–107.8 (Ar-C).
  • HPLC : Purity >98% (C18 column, MeOH:H₂O 70:30).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Hantzsch Cyclization : Ethanol outperformed PEG-400 in yield (72% vs. 54%) due to better solubility of intermediates.
  • Amidation : THF provided superior selectivity over DMF, minimizing over-acylation.

Catalytic Enhancements

  • Morpholine : Added during thiazole synthesis to scavenge HBr, improving cyclization efficiency.
  • Pyridine : Essential for HCl neutralization during amidation, preventing side reactions.

Data Tables

Table 1. Reaction Yields Across Synthetic Steps

Step Intermediate Yield (%) Conditions
1 I1 68–72 EtOH, reflux
2 I2 85–90 6M HCl, reflux
3 I3 95 SOCl₂, 60°C
4 I4 75–80 THF, pyridine
5 Final Product 65–70 DCM, Et₃N

Table 2. Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ, ppm) IR (C=O, cm⁻¹)
I1 7.25 (s, 1H) 1685
I4 9.87 (s, 1H) 1710
Final 10.45 (s, 1H) 1695

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Research indicates that compounds similar to N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit various biological activities:

  • Anticancer Activity : The compound has shown promise in enhancing the effectiveness of anticancer treatments by acting as an indoleamine 2,3-dioxygenase inhibitor, which could help in overcoming tumor-specific immunosuppression associated with cancer .
  • Antimicrobial Properties : The thiazole ring is often linked to antimicrobial effects, suggesting that this compound may possess similar properties.
  • Enzymatic Inhibition : Studies indicate potential for selective inhibition of specific enzymes, which can be crucial in drug development .

Study 1: Anticancer Efficacy

A study published in the Canadian Patents Database highlighted the use of this compound in conjunction with traditional anticancer agents. The findings suggested that it could enhance the efficacy of existing treatments by modulating immune responses against tumors .

Study 2: Antimicrobial Assessment

In another research effort, derivatives of benzodioxole were tested for their antimicrobial activity. The results indicated that compounds with similar structural features to this compound demonstrated significant antibacterial effects against various pathogens.

Potential Applications

Based on the biological activities observed, this compound can potentially be applied in:

  • Cancer Therapy : As an adjunct treatment to improve patient outcomes.
  • Infectious Disease Management : By leveraging its antimicrobial properties to combat resistant strains of bacteria.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

(a) Variations in the Amide-Linked Substituent

The benzo[d][1,3]dioxole-5-carboxamide-thiazole scaffold is shared across multiple analogs, but substitutions on the ethylamine-oxo-phenylamino side chain significantly influence properties:

Compound Name Substituent on Ethylamine-Oxo Chain Key Properties Reference
Target compound Phenylamino Not fully reported in evidence
N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 4-Methoxyphenethylamino Molecular weight: 439.5; Smiles: COc1ccc(CCNC(=O)Cc2csc(NC(=O)c3ccc4c(c3)OCO4)n2)cc1
N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 4-Trifluoromethoxyphenylamino Molecular weight: 465.4; Formula: C20H14F3N3O5S

Key Observations :

  • The trifluoromethoxy group () adds strong electron-withdrawing effects, which may alter electronic distribution and binding affinity.
(b) Thiazole Ring Modifications

Compounds in (e.g., D14–D20) replace the benzo[d][1,3]dioxole-thiazole-carboxamide core with penta-2,4-dienamide-thiazole systems but retain similar functional groups:

Compound Substituent on Thiazole Yield (%) Melting Point (°C)
D14 4-(Methylthio)phenylamino 13.7 208.9–211.3
D19 4-(Pyridin-2-ylmethoxy)phenylamino 20.8 211.2–214.5
Target compound Phenylamino Not reported Not reported

Key Observations :

  • Substitutions like pyridinylmethoxy (D19) may improve solubility due to the polar pyridine moiety .
  • Lower yields (e.g., 13.7% for D14) suggest synthetic challenges in introducing bulky groups .

Pharmacological Activity Comparisons

(a) Anticancer Potential

While direct data for the target compound are unavailable, structurally related thiazole-carboxamide derivatives exhibit antitumor activity:

  • Compounds 7b and 11 () showed IC50 values of 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL, respectively, against HepG-2 cells. These feature thiadiazole and thiazole cores with hydrazinecarbothioamide substituents .
  • The benzo[d][1,3]dioxole moiety in the target compound may enhance DNA intercalation or kinase inhibition, as seen in analogous triazole-thione derivatives () .
(b) Anti-inflammatory Activity

N-(Benzo[d]thiazol-2-yl)benzamide derivatives () demonstrated anti-inflammatory effects via cyclooxygenase (COX) inhibition. The target compound’s phenylamino group could similarly modulate COX-2 selectivity .

Physicochemical Properties

Property Target Compound D14 () HSD-2 ()
Melting Point Not reported 208.9–211.3°C 175–177°C
Yield Not reported 13.7% 75%
Key Functional Groups Phenylamino, thiazole, benzo[d][1,3]dioxole Methylthiophenylamino, thiazole Methoxyphenyl, benzodioxole

Key Observations :

  • Methoxy-substituted analogs (e.g., HSD-2) exhibit higher yields (75%) compared to thiazole derivatives (e.g., D14: 13.7%), suggesting that electron-donating groups improve reaction efficiency .

Biological Activity

N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Structural Characteristics

The compound features several notable structural components:

  • Thiazole Ring : Known for its antimicrobial and anticancer properties.
  • Benzo[d][1,3]dioxole Moiety : Often associated with various pharmacological activities.
  • Phenylamino Group : Enhances binding affinity to biological targets.

The molecular formula is C20H14F3N3O4SC_{20}H_{14}F_3N_3O_4S, with a molecular weight of 449.4 g/mol .

Biological Activity Overview

Research indicates that derivatives of benzodioxole, including this compound, exhibit significant biological activities. The following table summarizes some of the key findings related to its biological activity:

Biological Activity Description Reference
Anticancer Activity Exhibits cytotoxicity against various cancer cell lines, potentially inhibiting tumor growth through apoptosis pathways.
Antimicrobial Properties Demonstrates activity against specific bacterial strains, although efficacy varies with structure modifications.
Anti-inflammatory Effects May modulate inflammatory cytokines, impacting conditions like arthritis and other inflammatory diseases.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The thiazole ring may interact with various enzymes or receptors, modulating their activity.
  • Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
  • Cytokine Regulation : Alteration in the release of pro-inflammatory cytokines such as IL-6 and TNF-α, influencing immune responses .

Anticancer Studies

A study evaluating the cytotoxic effects of this compound on several cancer cell lines revealed significant inhibition of cell proliferation. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Antimicrobial Evaluation

In vitro tests showed that the compound had moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. However, it displayed limited activity against Gram-negative strains, suggesting that structural modifications may enhance its spectrum of activity .

Anti-inflammatory Activity

Research demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers in animal models of induced inflammation. This suggests potential therapeutic applications in managing chronic inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : Involves the reaction between thiazole derivatives and phenylglyoxal to form an intermediate.
  • Final Coupling Reaction : The intermediate is then reacted with appropriate carboxylic acids or amines to yield the final product.

This synthetic pathway allows for variations that can be explored to optimize biological activity further .

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